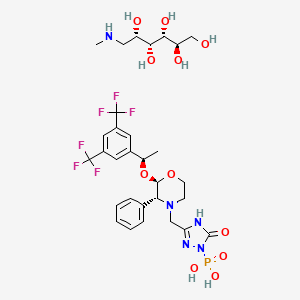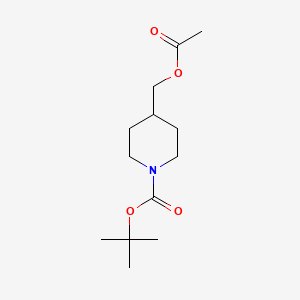![molecular formula C18H24O2 B13842250 (5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5beta)-Estr-1-ene-3,17-dione is a steroidal compound that belongs to the class of estranes It is a derivative of estrone and is characterized by its unique structure, which includes a double bond at the first position and keto groups at the third and seventeenth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5beta)-Estr-1-ene-3,17-dione typically involves the reduction of estrone. One common method is the catalytic hydrogenation of estrone in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas. The reaction conditions usually include a solvent like ethanol and a controlled temperature to ensure the selective reduction of the double bond at the first position.
Industrial Production Methods
Industrial production of (5beta)-Estr-1-ene-3,17-dione often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5beta)-Estr-1-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, diols, and substituted estrane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5beta)-Estr-1-ene-3,17-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role in hormone regulation and interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and as a potential treatment for certain cancers.
Industry: It is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of (5beta)-Estr-1-ene-3,17-dione involves its interaction with steroid receptors in the body. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include estrogen receptors, and the pathways involved are related to hormone signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone: A closely related compound with a similar structure but differing in the position of the double bond and the presence of a hydroxyl group at the third position.
Estradiol: Another related compound with hydroxyl groups at the third and seventeenth positions, known for its potent estrogenic activity.
Testosterone: A steroid hormone with a similar backbone structure but differing functional groups and biological activity.
Uniqueness
(5beta)-Estr-1-ene-3,17-dione is unique due to its specific structural features, including the double bond at the first position and the keto groups at the third and seventeenth positions. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H24O2 |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 |
InChI-Schlüssel |
RQGGPWBODAZZPE-ARAASWILSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@H]3C=CC(=O)C4 |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


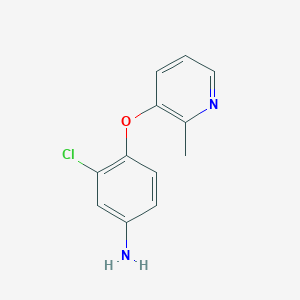
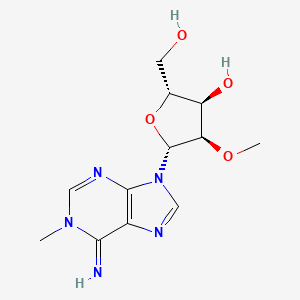
![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
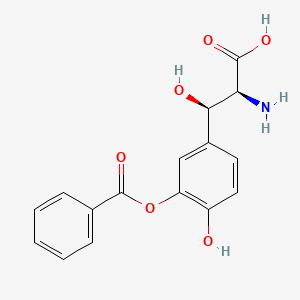
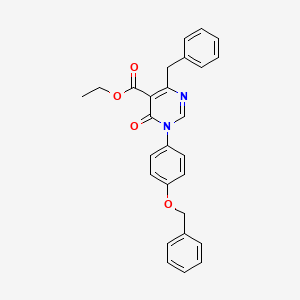

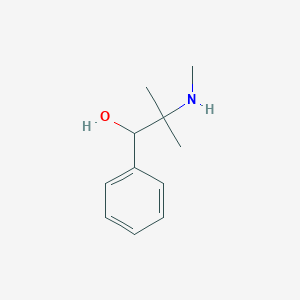
![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)
![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)

